molecular formula C23H17ClN2O3 B2495740 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea CAS No. 923193-49-1

3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea

Cat. No.: B2495740
CAS No.: 923193-49-1
M. Wt: 404.85
InChI Key: RYVUQPHYLCEXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran ring, a chlorobenzoyl group, and a phenylurea moiety, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-6-amine to form an intermediate product. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-Chlorobenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.

    3-Methyl-1-benzofuran: A key intermediate in the synthesis of benzofuran derivatives.

    Phenyl isocyanate:

Properties

IUPAC Name

1-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-14-19-12-11-18(26-23(28)25-17-5-3-2-4-6-17)13-20(19)29-22(14)21(27)15-7-9-16(24)10-8-15/h2-13H,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVUQPHYLCEXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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